N,N'-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, catalysis, and materials science. The structure of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide consists of a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each of which is further substituted with a 4-acetylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 4-acetylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-acetylaniline to yield the desired product .
Industrial Production Methods
Industrial production of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of N,N’-bis(4-carboxyphenyl)pyridine-2,6-dicarboxamide.
Reduction: Formation of N,N’-bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide.
Substitution: Formation of nitro or halogen-substituted derivatives of the compound.
Scientific Research Applications
N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Coordination Chemistry: It acts as a ligand to form complexes with various metal ions, which are studied for their structural and catalytic properties.
Materials Science: The compound is used in the design of functional materials, including sensors and molecular devices, due to its ability to form stable complexes with metals.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide primarily involves its ability to coordinate with metal ions. The pyridine and carboxamide groups act as donor sites, forming stable chelates with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness
N,N’-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 4-acetylphenyl groups, which impart distinct electronic and steric properties. These groups can influence the coordination behavior and reactivity of the compound, making it suitable for specific applications in catalysis and materials science .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-N,6-N-bis(4-acetylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-14(27)16-6-10-18(11-7-16)24-22(29)20-4-3-5-21(26-20)23(30)25-19-12-8-17(9-13-19)15(2)28/h3-13H,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
YOFOUMFGPRXUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.